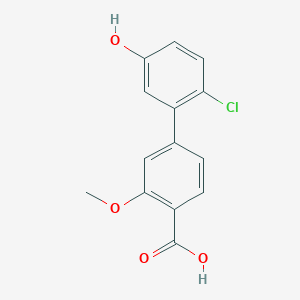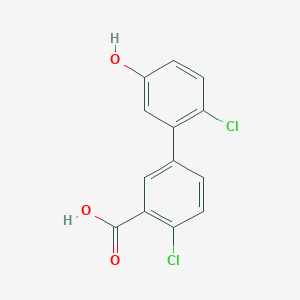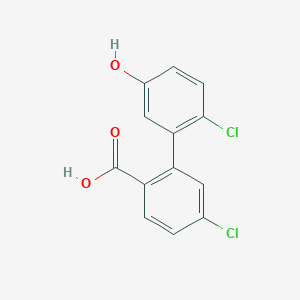
3-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid, commonly referred to as CHMPBA, is a compound that is used in many scientific and research applications. It is a white, crystalline solid that has a melting point of about 270°C. CHMPBA is an important intermediate in the synthesis of various organic compounds, and is also used in the manufacture of dyes, pharmaceuticals, and other products. CHMPBA is a versatile compound that has a wide range of uses in scientific research, and it is important to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of CHMPBA is not fully understood. However, it is believed that CHMPBA acts as an acid-base catalyst, and it can catalyze the formation of various organic compounds. It is also believed that CHMPBA can act as a Lewis acid, and can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CHMPBA are not well understood. However, it is believed that CHMPBA can act as an antioxidant, and can reduce the oxidative damage caused by free radicals. It is also believed that CHMPBA can modulate the activity of enzymes, and can affect the metabolism of various compounds.
実験室実験の利点と制限
The main advantage of using CHMPBA in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degrading. However, CHMPBA is a strong acid, and it can be corrosive to some materials, such as glass and plastic. It is also important to use appropriate safety measures when handling CHMPBA, as it can be toxic if inhaled or ingested.
将来の方向性
There are many potential future directions for the use of CHMPBA in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, dyes, and biopolymers. It could also be used in the development of new materials, such as polymers and nanomaterials. CHMPBA could also be used in the development of new catalysts, and in the development of new methods for the synthesis of organic compounds. Additionally, CHMPBA could be used in the development of new drugs, and in the development of new methods for drug delivery. Finally, CHMPBA could be used in the development of new methods for the detection and diagnosis of disease.
合成法
CHMPBA is synthesized through a process known as the Kolbe-Schmitt reaction. This reaction involves the reaction of an acid chloride, such as 2-chloro-5-hydroxyphenylacetic acid, with a base, such as sodium hydroxide, in the presence of a suitable solvent, such as ethanol. This reaction produces CHMPBA as a white crystalline solid. The reaction is relatively simple, and can be scaled up to produce larger quantities of CHMPBA.
科学的研究の応用
CHMPBA has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and other products. CHMPBA is also used in the synthesis of polymers, and it can be used to modify the properties of polymers, such as their solubility, thermal stability, and mechanical strength. CHMPBA is also used in the synthesis of other compounds, such as fluorescent dyes and biopolymers.
特性
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(16)5-6-12(11)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBPKCMQMONJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690483 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-85-1 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














